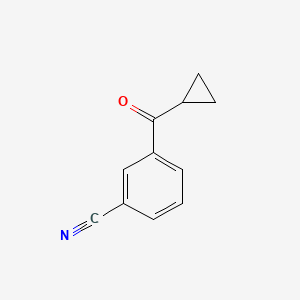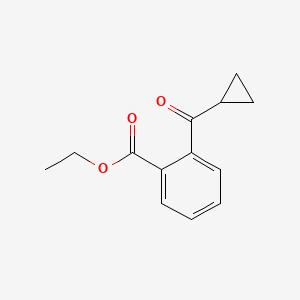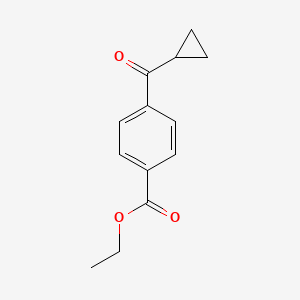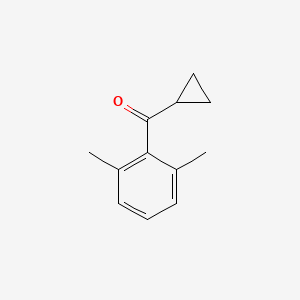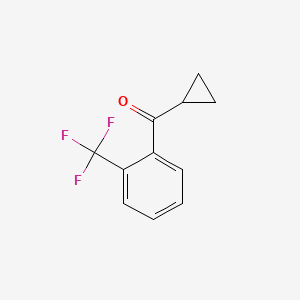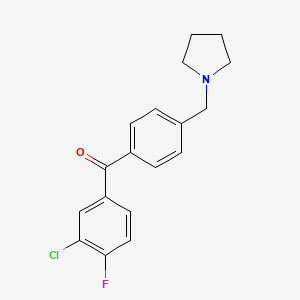
3-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone, also known as CFPB, is a compound that has been used in a variety of scientific research applications. CFPB is an organic molecule composed of a benzene ring with a chlorine atom, a fluorine atom, and a pyrrolidinomethyl group attached to the ring. CFPB has been used in a variety of research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity in Cancer Research
A study by Al-Ghorbani et al. (2016) demonstrated that benzophenone derivatives, specifically those with fluoro and chloro groups, show significant antiproliferative activity against Dalton's lymphoma ascites cells. This suggests potential applications in cancer research and treatment, particularly in activating caspase-activated DNase for DNA fragmentation, a key aspect of apoptosis in cancer cells (Al‐Ghorbani et al., 2016).
Environmental Impact Studies
Research by Guo et al. (2016) focused on the environmental impact of benzophenone-3, a similar compound, assessing its degradation in aqueous solutions. This study is relevant for understanding the ecological implications of benzophenones, particularly in aquatic ecosystems (Guo et al., 2016).
Drug Development for Alzheimer's Disease
Belluti et al. (2014) investigated fluorinated benzophenone derivatives as multipotent agents against Alzheimer's disease. This study highlights the potential of benzophenone derivatives in developing treatments for neurodegenerative diseases (Belluti et al., 2014).
Eigenschaften
IUPAC Name |
(3-chloro-4-fluorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c19-16-11-15(7-8-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h3-8,11H,1-2,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWICYLVUOOTCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642754 |
Source


|
| Record name | (3-Chloro-4-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluoro-4'-pyrrolidinomethyl benzophenone | |
CAS RN |
898776-59-5 |
Source


|
| Record name | (3-Chloro-4-fluorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70642754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








